molecular formula C19H18ClN3O2S B2967116 4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide CAS No. 1251547-12-2

4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide

Cat. No. B2967116
CAS RN: 1251547-12-2
M. Wt: 387.88
InChI Key: KAGZMTDXFJGTIT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a piperidine ring, and a carboxamide group . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-component reactions . For example, a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectral techniques, including TEM, BET, XRD, FT-IR, SEM, and EDX . These techniques can provide information about the compound’s structure, including its functional groups and their arrangement.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the benzothiazole and carboxamide groups might undergo reactions with nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would likely be determined using various analytical techniques .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of compounds related to 4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide is their antimicrobial properties. Synthesis and evaluation of derivatives have shown variable and modest activity against investigated strains of bacteria and fungi. This suggests potential for the development of new antimicrobial agents based on modifications of this core structure (Patel, Agravat, & Shaikh, 2011).

Anti-inflammatory and Analgesic Properties

Derivatives of 4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide have also been explored for their anti-inflammatory and analgesic effects. Studies on novel heterocyclic compounds derived from similar structures have indicated significant anti-inflammatory and analgesic activities, suggesting their potential use in the development of new therapeutic agents in these categories (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-arrhythmic Activity

Research into the synthesis of piperidine-based derivatives has demonstrated significant anti-arrhythmic activity, highlighting the potential of these compounds in the treatment of cardiac arrhythmias. This underscores the versatility of the core structure in addressing a range of cardiovascular disorders (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).

Anti-tuberculosis Activity

The battle against tuberculosis (TB) has also seen the application of derivatives, with certain compounds exhibiting promising activity against Mycobacterium tuberculosis. The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the identification of novel Mycobacterium tuberculosis GyrB inhibitors, offering new avenues in TB treatment (Jeankumar et al., 2013).

Antipsychotic Potential

In the field of neurology, heterocyclic analogues have been prepared and evaluated for their potential as antipsychotic agents. This research direction underscores the compound's capability to interact with central nervous system receptors, providing a foundation for the development of new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).

Mechanism of Action

The mechanism of action of this compound would likely depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

Future research could involve optimizing the synthesis of this compound, studying its reactions, and investigating its potential uses in various fields, such as pharmaceuticals .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-14-5-1-2-6-15(14)21-18(24)23-11-9-13(10-12-23)25-19-22-16-7-3-4-8-17(16)26-19/h1-8,13H,9-12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGZMTDXFJGTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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